

Theoretical and Computational Elucidation of 2-Methoxy-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzenesulfonamide

Cat. No.: B1366234

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Abstract

This technical guide provides a comprehensive theoretical examination of **2-Methoxy-4-methylbenzenesulfonamide**, a representative molecule within the pharmacologically significant sulfonamide class. Directed at researchers, medicinal chemists, and drug development professionals, this document navigates the convergence of computational chemistry and experimental spectroscopy to build a holistic molecular profile. We delve into the molecule's optimized geometry, vibrational frequencies, and electronic landscape using Density Functional Theory (DFT), establishing a foundational understanding of its structural and reactive properties. The causality behind computational choices is explained, and protocols are presented as self-validating systems, cross-referencing theoretical predictions with established spectroscopic principles. This guide serves as a blueprint for the in silico analysis of novel sulfonamide derivatives, aiming to accelerate their progression through the drug discovery pipeline.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group ($-S(=O)_2NH-$) is a cornerstone of medicinal chemistry, first rising to prominence with the discovery of antibacterial sulfa drugs[1][2]. Its unique electronic and structural characteristics, including its ability to act as a hydrogen bond donor and acceptor, have cemented its role in a wide array of therapeutics. Beyond their antimicrobial

origins, sulfonamide derivatives are integral to drugs developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and anticancer therapies[3].

2-Methoxy-4-methylbenzenesulfonamide ($C_8H_{11}NO_3S$, CAS No. 59554-39-1) is a specific derivative that embodies the core benzenesulfonamide structure, functionalized with methoxy and methyl groups that modulate its electronic and steric properties[4][5][6]. Understanding this molecule at a fundamental quantum mechanical level is paramount. Theoretical studies provide a powerful lens to dissect its conformational preferences, electronic distribution, and spectroscopic signatures before significant resources are committed to synthesis and biological screening.

This guide employs Density Functional Theory (DFT), a robust computational method that balances accuracy with efficiency, to model **2-Methoxy-4-methylbenzenesulfonamide**. We will establish its ground-state geometry, predict its infrared and NMR spectroscopic fingerprints, and map its electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces. The objective is to demonstrate how these theoretical insights create a detailed, predictive, and actionable understanding of the molecule's behavior.

Synthesis and Spectroscopic Characterization: The Experimental Benchmark

While the focus of this guide is theoretical, any computational model must be validated against experimental reality. The synthesis and spectroscopic analysis of the title compound provide the necessary benchmarks for our theoretical calculations.

General Synthetic Protocol

The synthesis of benzenesulfonamides typically involves the reaction of a corresponding benzenesulfonyl chloride with ammonia or a primary/secondary amine. For **2-Methoxy-4-methylbenzenesulfonamide**, a plausible and established synthetic route is the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with aqueous ammonia.

Step-by-Step Protocol:

- Preparation of Reagents: 2-methoxy-4-methylbenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as dichloromethane or tetrahydrofuran (THF).

- **Reaction Setup:** The solution is cooled in an ice-water bath (0-5 °C) in a two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
- **Ammonolysis:** Concentrated aqueous ammonia is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
- **Work-up:** Upon completion, the reaction mixture is diluted with water and the organic solvent is removed under reduced pressure.
- **Purification:** The resulting crude solid is filtered, washed with cold water to remove any remaining salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Methoxy-4-methylbenzenesulfonamide**.

Predicted Spectroscopic Signatures

Experimental spectra provide a direct fingerprint of a molecule's structure and bonding. Based on known data for sulfonamides and substituted benzene rings, we can predict the key spectroscopic features for **2-Methoxy-4-methylbenzenesulfonamide**[\[4\]](#)[\[7\]](#)[\[8\]](#).

Table 1: Predicted Spectroscopic Data for **2-Methoxy-4-methylbenzenesulfonamide**

Spectroscopic Technique	Feature	Predicted Chemical Shift / Wavenumber	Assignment
¹ H-NMR	Singlet	~2.4 ppm	-CH ₃ (Methyl protons)
Singlet	~3.9 ppm	-OCH ₃ (Methoxy protons)	
Doublet/Singlet	~6.8-7.0 ppm	Aromatic protons (ortho/meta to -SO ₂ NH ₂)	
Doublet	~7.6-7.8 ppm	Aromatic proton (ortho to -SO ₂ NH ₂)	
Broad Singlet	~7.5 ppm	-SO ₂ NH ₂ (Amide protons, variable)	
¹³ C-NMR	Aliphatic C	~21 ppm	-CH ₃
Aliphatic C	~56 ppm	-OCH ₃	
Aromatic C	~110-130 ppm	Aromatic carbons	
Aromatic C (ipso)	~135-145 ppm	Carbons attached to -CH ₃ , -SO ₂ NH ₂	
Aromatic C (ipso)	~155-160 ppm	Carbon attached to -OCH ₃	
FT-IR	N-H Stretch	3350-3250 cm ⁻¹ (two bands)	Asymmetric & Symmetric stretching of -NH ₂
C-H Stretch (Aromatic)	3100-3000 cm ⁻¹	Ar-H stretching	
C-H Stretch (Aliphatic)	2950-2850 cm ⁻¹	-CH ₃ , -OCH ₃ stretching	
S=O Stretch	1350-1300 cm ⁻¹ (asymmetric)	Asymmetric stretching of sulfonyl group	

S=O Stretch	1170-1150 cm ⁻¹ (symmetric)	Symmetric stretching of sulfonyl group	
C-O Stretch	~1250 cm ⁻¹	Ar-O-CH ₃ stretching	
Mass Spec (EI)	Molecular Ion (M ⁺)	m/z = 201	C ₈ H ₁₁ NO ₃ S

Computational Methodology: A DFT-Based Approach

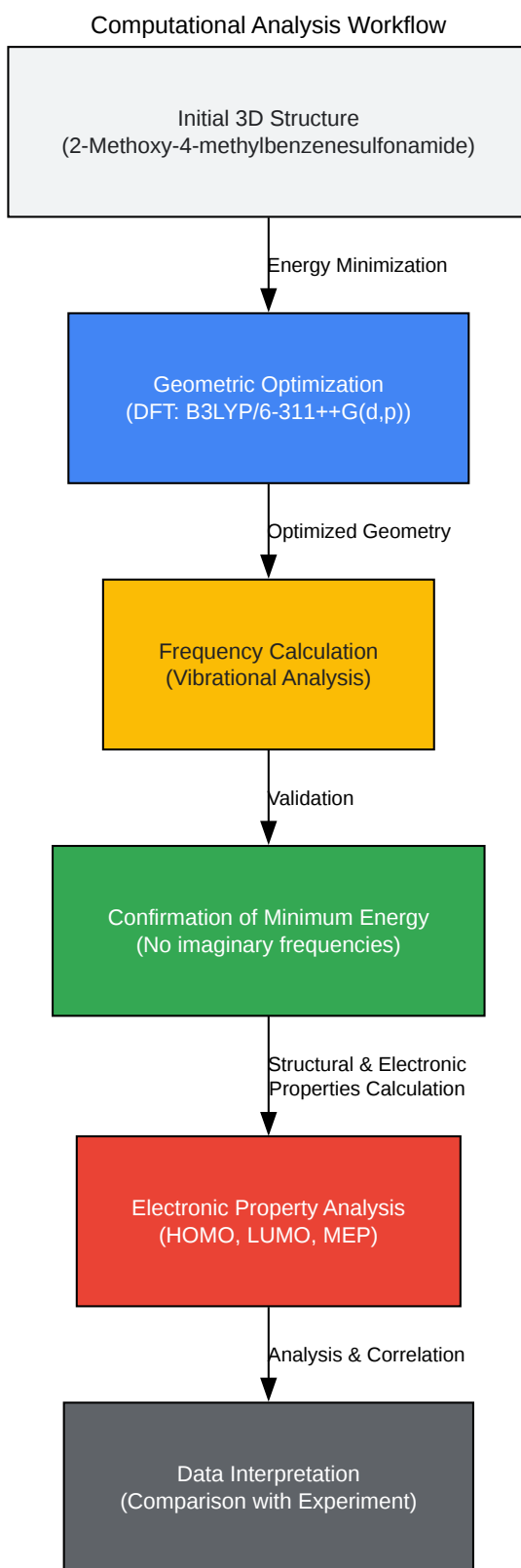
To probe the molecular properties of **2-Methoxy-4-methylbenzenesulfonamide**, we utilize Density Functional Theory (DFT), a cornerstone of modern computational chemistry. This ab initio method provides profound insights into molecular geometry, stability, and electronic structure[9].

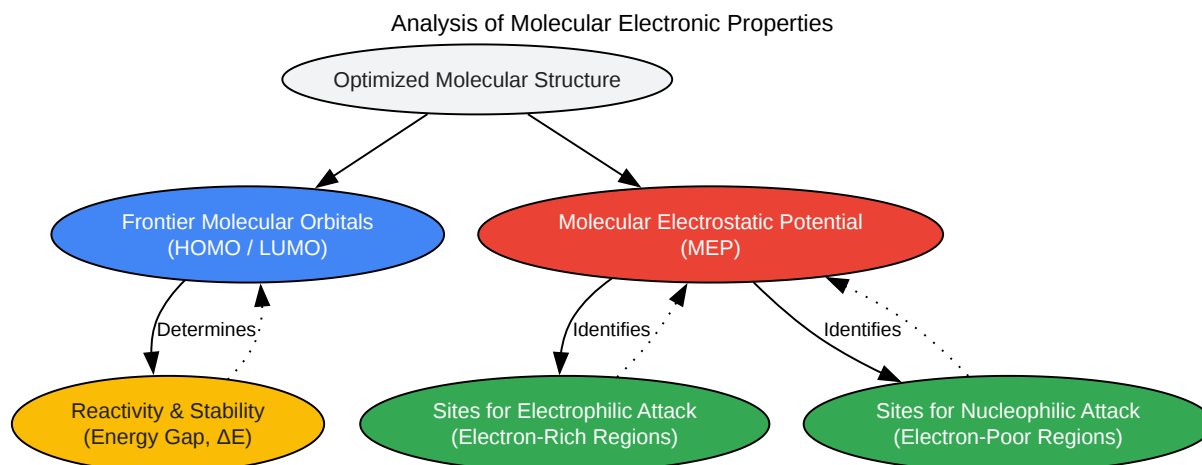
The Rationale for DFT

DFT calculations are chosen for their optimal balance of computational cost and accuracy in describing the electronic structure of medium-sized organic molecules. Specifically, the B3LYP hybrid functional is selected, as it incorporates a portion of the exact Hartree-Fock exchange, which has been shown to yield excellent results for a wide range of chemical systems. This is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility for describing the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron densities in bonds[10][11].

Computational Workflow

All calculations are performed on the ground state in a vacuum. The workflow follows a logical progression from structural optimization to property calculation, ensuring that all subsequent analyses are based on a stable, minimum-energy geometry.





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